![molecular formula C14H15NOS B5569503 4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)
4-[2-(benzylsulfinyl)ethyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(benzylsulfinyl)ethyl]pyridine is a useful research compound. Its molecular formula is C14H15NOS and its molecular weight is 245.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.08743528 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications and Organic Synthesis
4-[2-(benzylsulfinyl)ethyl]pyridine and its derivatives have shown significant potential in catalysis and organic synthesis. For example, pyridine-based templates have been utilized for remote meta-C–H activation, highlighting the adaptability of pyridine in directing site-selective functionalization of organic molecules. This innovation demonstrates how the manipulation of distance and geometry around pyridine structures can enable selective C–H activation, a pivotal strategy in organic synthesis (Chu et al., 2015). Additionally, phosphine-catalyzed annulation processes involving pyridine derivatives have been developed, showcasing the ability to form highly functionalized tetrahydropyridines with complete regioselectivity, further underscoring the versatility of pyridine scaffolds in synthesis (Zhu et al., 2003).
Photocatalytic and Material Science Applications
Pyridine derivatives also play a crucial role in material science and photocatalysis. For instance, the development of optically active poly(amide-imide)s derived from pyridine-containing diacid chlorides under microwave irradiation highlights the role of pyridine-based compounds in facilitating rapid polymerization reactions, leading to materials with potential applications in optics and electronics (Mallakpour et al., 2001). Furthermore, the use of pyridine and its derivatives as templates for metal nanoparticle formation and as catalysts for hydrogen production from hydrolysis reactions indicates their importance in developing new energy conversion and storage technologies (Sahiner et al., 2014).
Pharmaceutical and Biological Research
In pharmaceutical research, pyridine sulfonamides have been explored for their potential as (H+,K+)-ATPase inhibitors, leading to the development of drugs like pantoprazole. This research demonstrates the therapeutic relevance of pyridine derivatives in treating conditions requiring acid suppression (Kohl et al., 1992). Moreover, the design and synthesis of pyridine-based nonlinear optical materials through coordination networks underline the contribution of these compounds to the advancement of optical and electronic device technologies (Evans & Lin, 2001).
Propriétés
IUPAC Name |
4-(2-benzylsulfinylethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c16-17(12-14-4-2-1-3-5-14)11-8-13-6-9-15-10-7-13/h1-7,9-10H,8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTOBLYXUBUPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)
![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)
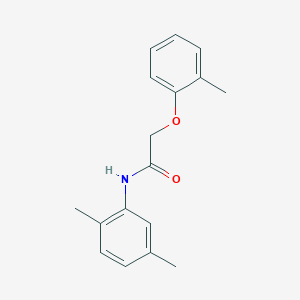
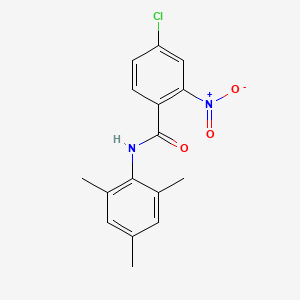
![Methanone, [4,5-bis(dimethylamino)-1-naphthalenyl]phenyl-](/img/structure/B5569487.png)
![2-{[5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1H-INDOL-3-YL)-1-ETHANONE](/img/structure/B5569490.png)
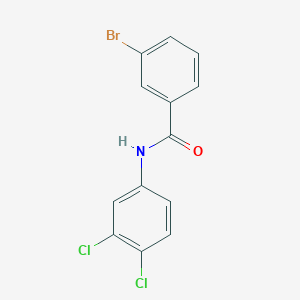
![1-AMINO-3-(3-CHLOROPHENYL)-2-CYANOPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B5569505.png)
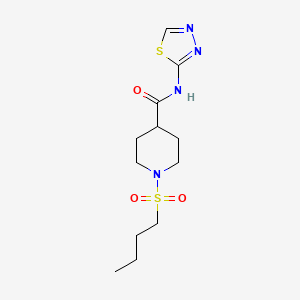
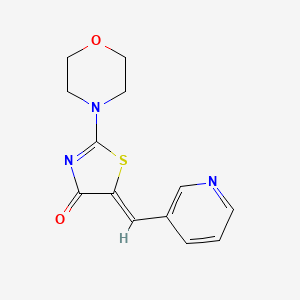
![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)


